糠醛二肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Furildioxime has a wide range of scientific research applications, including:

Analytical Chemistry: Furildioxime is used as a gravimetric and colorimetric reagent for the detection of metal ions such as nickel, palladium, platinum, and rhenium. It forms water-insoluble complexes that can be extracted into organic solvents, making it useful for spectrophotometric analysis.

Optical Chemical Sensors: Furildioxime is incorporated into sol-gel matrices to create optical chemical sensors for the detection of nickel ions in aqueous solutions. These sensors are used in environmental monitoring and industrial applications.

Synthesis of Ketenimines: Furildioxime is used in the synthesis of ketenimines and bis(ketenimines), which are important intermediates in organic synthesis.

Biological and Medical Research:

作用机制

Target of Action

Furildioxime, also known as α-Furil Dioxime, is primarily a chelating agent for nickel analysis . It forms a complex with nickel ions, making it a useful tool in the detection and analysis of nickel in various samples .

Mode of Action

The interaction of Furildioxime with its target, nickel ions, involves the formation of a hydrophobic complex . This complex is formed when Furildioxime reacts with nickel ions in the sample, allowing for the extraction and subsequent analysis of nickel .

Result of Action

The primary result of Furildioxime’s action is the formation of a hydrophobic complex with nickel ions . This allows for the extraction and analysis of nickel in various samples, providing valuable information about the presence and concentration of nickel .

Action Environment

The efficacy and stability of Furildioxime can be influenced by various environmental factors. For instance, the pH, ligand concentration, type and volume of extraction and dispersive solvents, extraction time, and salt concentration can all impact the efficiency of nickel extraction . Therefore, these factors must be carefully controlled to ensure accurate and reliable results.

生化分析

Biochemical Properties

Furildioxime has been shown to form complexes with certain metal ions, particularly nickel (Ni II). This property has been utilized in the development of analytical methods for nickel detection in biological samples . Furildioxime forms a complex with nickel in an acid digestion process, which is then extracted into methylisobutylketone .

Cellular Effects

The cellular effects of Furildioxime are largely dependent on its interactions with nickel. As a chelating agent, Furildioxime can influence the availability of nickel ions within the cell, potentially affecting various cellular processes that involve this metal ion .

Molecular Mechanism

At the molecular level, Furildioxime exerts its effects through its ability to form complexes with metal ions. In the case of nickel, Furildioxime forms a complex with the ion, which can then be detected using electrothermal atomic absorption spectrometry .

Temporal Effects in Laboratory Settings

The effects of Furildioxime in laboratory settings can vary over time, particularly in relation to its interactions with nickel. The formation of the Furildioxime-nickel complex is a time-dependent process, with optimal detection achieved after a certain period of time .

Metabolic Pathways

Furildioxime’s role in metabolic pathways is primarily related to its ability to interact with metal ions. By forming complexes with these ions, Furildioxime can influence their availability and thus potentially affect various metabolic processes .

Subcellular Localization

Given its ability to form complexes with metal ions, it is possible that Furildioxime may be found in areas of the cell where these ions are present .

准备方法

Furildioxime is synthesized through the oximation of furil with hydroxyammonium chloride, followed by aqueous recrystallization using MacKair’s method . The synthetic route involves the following steps:

Oximation: Furil is reacted with hydroxyammonium chloride to form furildioxime.

Recrystallization: The crude product is purified through aqueous recrystallization to obtain pure furildioxime.

In industrial production, the process is scaled up to ensure the efficient and cost-effective synthesis of furildioxime. The reaction conditions are optimized to achieve high yields and purity.

化学反应分析

Furildioxime undergoes various chemical reactions, including:

Complexation: Furildioxime forms complexes with metal ions such as nickel, palladium, platinum, and rhenium. These complexes are water-insoluble and can be extracted into organic solvents.

Oxidation and Reduction: Furildioxime can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution: Furildioxime can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common reagents used in these reactions include hydroxyammonium chloride for oximation and various metal salts for complexation. The major products formed from these reactions are metal-furildioxime complexes, which are used in analytical chemistry for the detection and quantification of metal ions .

相似化合物的比较

Furildioxime is similar to other oxime-based compounds, such as dimethylglyoxime and cyclohexanone oxime. furildioxime is unique in its ability to form stable complexes with a wide range of metal ions, including nickel, palladium, platinum, and rhenium . This makes it a versatile reagent for analytical chemistry applications.

Similar Compounds

Dimethylglyoxime: Used for the detection of nickel and palladium.

Cyclohexanone Oxime: Used in the synthesis of caprolactam, a precursor to nylon.

Benzoin Oxime: Used as a reagent for the detection of copper and other metal ions.

Furildioxime’s unique ability to form stable complexes with multiple metal ions sets it apart from these similar compounds, making it a valuable tool in analytical chemistry and scientific research.

属性

CAS 编号 |

522-27-0 |

|---|---|

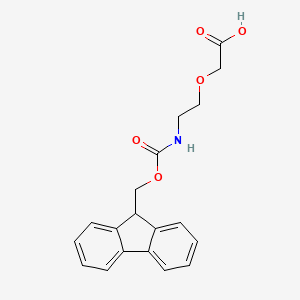

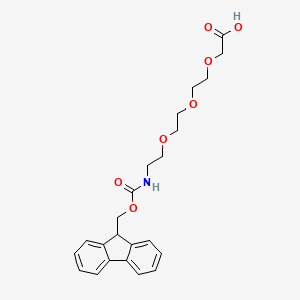

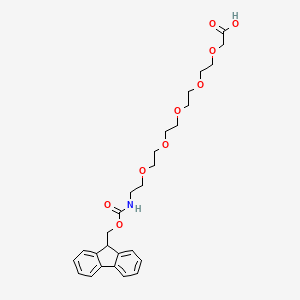

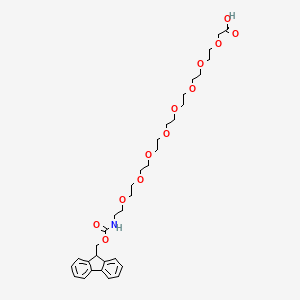

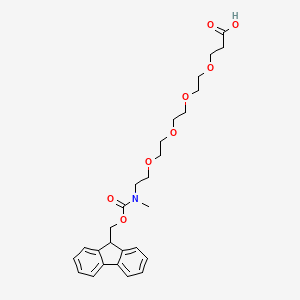

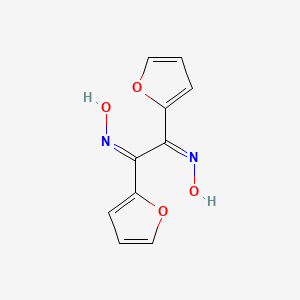

分子式 |

C10H8N2O4 |

分子量 |

220.18 g/mol |

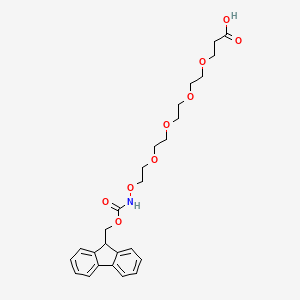

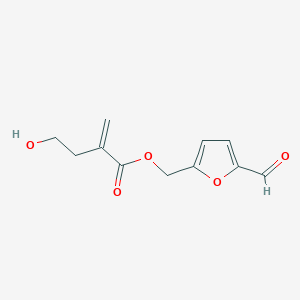

IUPAC 名称 |

N-[1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine |

InChI |

InChI=1S/C10H8N2O4/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8/h1-6,13-14H |

InChI 键 |

RBOZTFPIXJBLPK-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2 |

手性 SMILES |

C1=COC(=C1)/C(=N\O)/C(=N\O)/C2=CC=CO2 |

规范 SMILES |

C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2 |

外观 |

Solid powder |

物理描述 |

White powder; [Acros Organics MSDS] |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Furildioxime; NSC 5055; NSC-5055; NSC5055 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide](/img/structure/B607489.png)